molecular formula C13H9N7O3S B2868276 6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 2094319-23-8

6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2868276
CAS No.: 2094319-23-8
M. Wt: 343.32
InChI Key: QENYOLWCXQMWAK-UHFFFAOYSA-N
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Description

6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound featuring a cyano group, a tetrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions. For instance, 4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl can be prepared by reacting 4-cyanophenyl with sodium azide in the presence of a catalyst such as zinc chloride.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting pyridine-3-sulfonyl chloride with an amine. In this case, the amine would be the previously synthesized tetrazole derivative.

  • Final Coupling: : The final step involves coupling the cyano group with the sulfonamide-tetrazole intermediate. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitroso or nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and infectious diseases. The sulfonamide group is known for its antibacterial properties, while the tetrazole ring can enhance binding affinity to biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can enhance binding through hydrogen bonding and hydrophobic interactions. The cyano group can participate in various biochemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and are used as antibiotics.

    Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.

    Cyano Compounds: Nitrile-containing compounds like acetonitrile and benzonitrile are used in various chemical syntheses.

Uniqueness

What sets 6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-cyano-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7O3S/c14-7-10-3-6-12(8-15-10)24(22,23)17-9-1-4-11(5-2-9)20-13(21)16-18-19-20/h1-6,8,17H,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYOLWCXQMWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)C#N)N3C(=O)NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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